molecular formula C12H11NO B11906279 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No.: B11906279
M. Wt: 185.22 g/mol
InChI Key: CEMNZYRZCDXXBU-UHFFFAOYSA-N
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Description

8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a tricyclic compound built on the 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one scaffold, a structure recognized as a privileged motif in medicinal chemistry and drug discovery . This core framework is found in a range of biologically active natural products and synthetic drug candidates, and it serves as a key intermediate for the synthesis of more complex molecular architectures . Compounds based on the pyrrolo[1,2-a]indole core have demonstrated significant research value across multiple therapeutic areas. They have been investigated as potent agonists for cannabinoid CB1 receptors and as functional antagonists for the S1P1 receptor, a validated target for the treatment of autoimmune diseases such as multiple sclerosis . Furthermore, related dihydropyrazino[1,2-a]indol-4-ones and pyrrolo[1,2-a]indol-3-ones have shown promising neuropsychiatric properties, acting as ligands for serotonin receptors (e.g., 5HT 2C ) and melatonin receptors . The synthetic versatility of this scaffold allows for diversity-oriented preparations, enabling researchers to explore a wide structure-activity relationship landscape . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5-methyl-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C12H11NO/c1-8-3-2-4-10-9(8)7-11-12(14)5-6-13(10)11/h2-4,7H,5-6H2,1H3

InChI Key

CEMNZYRZCDXXBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=O)CCN3C2=CC=C1

Origin of Product

United States

Preparation Methods

Alkoyl Chloride-Mediated Cyclization

A three-step methodology for synthesizing pyrrolo[1,2-a]indole derivatives begins with indoline-2-carboxylic acids (e.g., 24 ) reacting with alkoyl or aroyl chlorides to form protected indolines (25 ). Subsequent treatment with dimethyl acetylenedicarboxylate (DMAD) in acetic anhydride at 120°C yields 9H-pyrrolo[1,2-a]indole analogs (26 ) in 71–89% yield. For 8-methyl derivatives, introducing a methyl group at the indole’s 8-position during the initial indoline synthesis stage is critical. Post-functionalizations, such as ester reductions or reactions with methyl isocyanate, enable further diversification.

Michael Addition-Intramolecular Wittig Reaction Cascade

Triphenylphosphine-Promoted Methodology

Yavari and Esmaeili developed a halide- and base-free protocol using stoichiometric triphenylphosphine to promote a Michael addition/intramolecular Wittig reaction. Indole-2-carbaldehydes (29 ) react with dialkylacetylenedicarboxylates (28 ) to form zwitterionic intermediates (A ), which undergo cyclization into 3H-pyrrolo[1,2-a]indoles (30 ). Isomerization to the 9H-pyrrolo[1,2-a]indole structure occurs under reflux in toluene. For 8-methyl derivatives, substituting the indole substrate with a methyl group at the 8-position is essential.

Hydrolysis and Oxidation to the 9-Keto Derivative

The chlorinated intermediate (30 ) hydrolyzes in CHCl₃/H₂O under reflux to yield 9H-pyrrolo[1,2-a]indol-9-one (33 ) after oxidation with pyridinium chlorochromate (PCC). This one-pot sequence achieves 90% overall yield, demonstrating efficiency for scalable synthesis.

Palladium-Catalyzed Domino Reactions

Danishefsky’s Palladium-Catalyzed Cyclization

Danishefsky’s foundational work (1983) utilized palladium catalysis to synthesize 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one from indol-2-ylmethyl acetates and 1,3-dicarbonyl compounds. Adapting this method, 8-methyl derivatives are accessible by substituting the indole precursor with a methyl group. Key steps include:

  • Methide Formation : Indol-2-ylmethyl acetates generate reactive 2-alkylideneindolenines (I ) under basic conditions.

  • Michael Addition : 1,3-Dicarbonyl nucleophiles attack the methide intermediate.

  • Cyclization : Intramolecular cyclization forms the tricyclic core.

Optimization with 2-Methylcyclohexan-1,3-dione

Using 2-methylcyclohexan-1,3-dione as the dicarbonyl partner enhances regioselectivity and yield in palladium-catalyzed reactions. This substrate’s steric and electronic properties favor the formation of 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones, which can be further functionalized at the 8-position.

Rearrangement and Isomerization Approaches

Remers’ Chloride-Mediated Rearrangement

Remers reported a two-step rearrangement of 1-keto-1H-pyrrolo[1,2-a]indoles (22 ) using oxalyl chloride and methanol to yield 9H-pyrrolo[1,2-a]indoles (23 ). Introducing a methyl group at the 8-position during the initial keto-indole synthesis stage enables access to the target compound.

Thermal Isomerization of 3H-Pyrroloindoles

3H-Pyrrolo[1,2-a]indoles (30 ) isomerize to the thermodynamically favored 9H derivatives under reflux in toluene. This method complements synthetic routes where the 3H isomer is initially formed, providing a pathway to the desired 8-methyl-9H product.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Key Advantage
Alkoyl Chloride CyclizationIndoline-2-carboxylic acids120°C, acetic anhydride71–89%High yields, functionalization flexibility
Michael-Wittig CascadeIndole-2-carbaldehydesRoom temperature, PPh₃51–88%Mild conditions, one-pot scalability
Palladium CatalysisIndol-2-ylmethyl acetatesPd catalyst, 1,3-dicarbonyls60–75%Regioselective, versatile substrates
Remers’ Rearrangement1-Keto-pyrroloindolesOxalyl chloride, methanol70–85%Direct access to 9H derivatives

Chemical Reactions Analysis

Cyclization Reactions

The compound’s structure enables intramolecular cyclization under specific conditions. For example, palladium-catalyzed domino reactions with 1,3-dicarbonyl derivatives form polysubstituted derivatives (Table 1). A representative protocol involves:

  • Reagents : Indol-2-ylmethyl acetate, 2,2,5-trimethyl-1,3-dioxane-4,6-dione

  • Catalyst : Pd₂(dba)₃, dppf

  • Conditions : DMSO, K₂CO₃, 100°C

  • Yield : 55–85% for analogous products .

Table 1: Cyclization Reactions of Analogous Pyrroloindolones

EntrySubstrateReagent/ConditionsProductYield (%)
1Indol-2-ylmethyl acetatePd catalysis, Meldrum’s acid derivative2-Methyl-1,2-dihydro-3H-pyrroloindol-3-one55
25-Br-substituted indoleSame as above5-Br-2-methylpyrroloindolone50

Michael Additions and Annulation

The ketone group participates in Michael additions with nucleophiles. For instance, reactions with ethyl malonate or ethyl-3-oxobutanoate yield functionalized derivatives (Scheme 1) :

  • Reagents : Ethyl malonate, NaH

  • Conditions : DMSO, 100°C

  • Outcome : Formation of ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrroloindole-2-carboxylate (hypothetical yield: ~60–70% based on analogous systems) .

Scheme 1 :

text
Indole core → Michael addition → Cyclization → Polysubstituted product

Palladium-Catalyzed Cross-Couplings

The indole moiety facilitates cross-coupling reactions. For example:

  • Buchwald-Hartwig Amination : Reacts with aryl halides to introduce amine groups at the indole’s 3-position.

  • Suzuki-Miyaura Coupling : Forms biaryl structures using boronic acids .

Key Conditions :

  • Catalyst : Pd(OAc)₂/XPhos

  • Base : Cs₂CO₃

  • Solvent : Toluene/water

Functionalization at the Methyl Group

The 8-methyl group can undergo oxidation or halogenation:

  • Oxidation : Using KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid.

  • Halogenation : NBS/light initiates radical bromination at the methyl position.

Biological Activity-Driven Modifications

The compound’s bioactivity (e.g., PI3K/AKT/mTOR pathway inhibition) guides derivatization:

  • Sulfonation : Enhances water solubility for pharmacological studies.

  • Esterification : Modifies the ketone to improve membrane permeability.

Comparative Reactivity with Structural Analogs

Table 2: Reactivity Trends in Pyrroloindolone Derivatives

CompoundReactivity HotspotNotable Reaction
8-Methyl-2,3-dihydro-1H-pyrroloindolone8-methyl, C3 ketoneCyclization, Michael addition
5-Br-substituted analogHalogenated indole ringSuzuki coupling, nucleophilic substitution
Unsubstituted pyrroloindoloneElectron-rich indole coreElectrophilic aromatic substitution

Scientific Research Applications

Anticancer Activity

Research indicates that 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one exhibits promising anticancer properties. It has been shown to:

  • Inhibit key signaling pathways : The compound may affect the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. By inhibiting the phosphorylation of proteins involved in these pathways, it demonstrates potential as a therapeutic agent against various cancers.
  • Modulate enzyme activities : Interaction studies have revealed that this compound can inhibit specific enzymes linked to cancer cell proliferation. These findings suggest a mechanism through which it could be utilized in cancer treatment protocols.

Antimicrobial Properties

In addition to its anticancer potential, 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has demonstrated antimicrobial activity. This includes:

  • Inhibition of bacterial growth : Preliminary studies suggest that the compound can inhibit the growth of certain bacteria, making it a candidate for further exploration in the development of new antimicrobial agents.

Organic Synthesis Applications

The synthesis of 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves cyclization reactions from nitrile precursors. A notable method includes:

  • Intramolecular cyclization : Using nickel-aluminium alloy in aqueous acetic acid allows for controlled cyclization under specific conditions to yield this compound efficiently. This synthetic route highlights the versatility of 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one as a building block in organic synthesis.

Conclusion and Future Directions

The applications of 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one span multiple fields including medicinal chemistry and organic synthesis. Its potential as an anticancer and antimicrobial agent makes it a valuable target for further research. Future studies should focus on elucidating its complete mechanism of action and exploring its interactions with other biological targets to fully harness its therapeutic potential.

This compound exemplifies how structural modifications can significantly impact biological activity and opens avenues for developing novel therapeutic agents based on its unique properties. Further investigation into its synthesis methods could also enhance its application in various chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound belonging to the indole family, characterized by a fused pyrrole and indole ring system. Its structural uniqueness, particularly the methyl substitution at the 8-position of the pyrrolo ring, contributes significantly to its biological activities. This compound has attracted attention in medicinal chemistry for its potential applications in cancer therapy and antimicrobial research.

  • Molecular Formula : C12_{12}H11_{11}NO
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 137075-38-8

Anticancer Properties

Research indicates that 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one exhibits significant anticancer activity. Key findings include:

  • Mechanism of Action : The compound has been shown to regulate critical signaling pathways such as the PI3K/AKT/mTOR pathway, which is vital for cell proliferation and survival. It may inhibit the phosphorylation of proteins involved in these pathways, thereby reducing cancer cell growth .
  • In vitro Studies : In various cancer cell lines, 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one demonstrated cytotoxic effects. For example, studies have reported IC50_{50} values in the micromolar range against specific cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Inhibition of Pathogens : Preliminary studies indicate that it can inhibit the growth of various bacteria and fungi. This suggests potential applications in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The unique methyl substitution at the 8-position is crucial for the biological activity of this compound. Comparative studies with structurally similar compounds reveal that variations in substitution patterns can significantly affect both chemical reactivity and biological efficacy.

Compound NameStructural FeaturesNotable Activities
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneIndole derivativePotential antileishmanial activity
1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-oneSimilar fused ring structureVarious biological activities
5-Methylpyrrolo[1,2-a]indoleMethyl substitution at different positionUnique pharmacological profiles

Case Studies

Several studies have highlighted the potential therapeutic effects of 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one:

  • Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The observed IC50_{50} was approximately 10 µM .
  • Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both pathogens .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one core structure?

  • Methodological Answer : The core structure can be synthesized via lithiation/methylation sequences starting from indolone derivatives. For example, C-1 lithiation followed by methylation yields the methyl-substituted pyrroloindolone scaffold in high yields (e.g., >80%) . Alternative routes involve cyclocondensation of hydrazines with pyrrolidine-2,3-dione derivatives, as demonstrated in the synthesis of analogous pyrroloindole systems . Key steps include optimizing reaction temperature (0°C to room temperature) and stoichiometry of methylating agents (e.g., methyl iodide).

Q. Which characterization techniques are critical for confirming the structure of 8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one derivatives?

  • Methodological Answer :

  • 1H and 13C NMR : Essential for verifying regiochemistry and substitution patterns. For instance, methyl groups at C-8 typically resonate at δ 2.30–2.38 ppm in 1H NMR, while carbonyl signals appear near δ 170–180 ppm in 13C NMR .
  • HRMS : Validates molecular formula and purity. For example, HRMS data for related compounds show mass accuracy within ±0.0001 Da .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar pyrroloindoles .

Q. How does the presence of electron-donating or withdrawing groups affect the reactivity of the pyrroloindolone scaffold?

  • Methodological Answer : Electron-donating groups (e.g., methyl at C-8) enhance nucleophilic substitution at adjacent positions, while electron-withdrawing groups (e.g., carbonyl) stabilize intermediates in cyclization reactions. For example, methyl-substituted derivatives undergo smooth Grignard reactions at C-2 with yields >60%, whereas halogenated analogs require harsher conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing polysubstituted derivatives of 8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one?

  • Methodological Answer : Palladium-catalyzed domino reactions are highly effective. A study achieved 70–78% yields for 2-substituted derivatives using Pd(OAc)₂ (5 mol%), XPhos ligand, and Cs₂CO₃ in toluene at 110°C. Key parameters include substrate-to-catalyst ratio (20:1) and reaction time (12–24 hours) . For sterically hindered substrates, microwave-assisted synthesis reduces time to 2–4 hours with comparable yields .

Q. How should researchers address contradictory yield data in nucleophilic substitution reactions involving this scaffold?

  • Methodological Answer : Contradictions often arise from solvent polarity and nucleophile strength. For example, NaBH4 substitution in THF yields 64% product via a borane intermediate , while Grignard reagents in diethyl ether achieve 81% yields . Troubleshooting involves:

  • Screening solvents (THF vs. ether) for solubility and stability.
  • Pre-activating nucleophiles (e.g., using TMS-Cl for Grignard reagents).
  • Monitoring reaction progress via TLC or in-situ NMR to identify side products.

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed functionalization of this scaffold?

  • Methodological Answer : Regioselectivity is governed by π-allyl palladium intermediates. Computational studies suggest that electron-rich sites (e.g., C-2) favor oxidative addition, while steric effects from the methyl group at C-8 direct nucleophilic attack to less hindered positions. For example, allylic alkylation at C-3a proceeds via a six-membered transition state, as evidenced by HRMS and isotopic labeling .

Q. What strategies enable post-synthetic functionalization of the pyrroloindolone core for diverse pharmacological applications?

  • Methodological Answer :

  • Benzotriazole-mediated substitutions : Replace benzotriazole groups with nucleophiles (e.g., CN⁻, PR₃) to introduce phosphonates or amines, achieving 63–71% yields .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at C-5 using aryl boronic acids and Pd(dppf)Cl₂ in DMF/H₂O (3:1) at 80°C .
  • Reductive amination : Introduce aminoalkyl chains via NaBH3CN in MeOH, optimized at pH 5–6 .

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